4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This class of compounds is structurally analogous to purines, with the nitrogen atom at position 7 of the purine ring system replaced by a carbon atom. Due to this structural similarity, pyrrolo[2,3-d]pyrimidines have garnered significant attention in medicinal chemistry as potential antimetabolites, particularly as antifolates [, , , , , ].
Mechanism of Action
While the specific mechanism of action of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has not been elucidated in the provided papers, its structural similarity to known antifolates suggests a potential mechanism. Antifolates typically exert their effects by inhibiting enzymes involved in folate metabolism, which is essential for cell growth and proliferation. Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are two key enzymes in this pathway, and pyrrolo[2,3-d]pyrimidine derivatives have been reported to inhibit these enzymes [, , , , ].
Applications
Anticancer Agents: As discussed earlier, pyrrolo[2,3-d]pyrimidines have shown promise as antifolates, inhibiting key enzymes involved in cell growth and proliferation [, , , , ]. Thus, 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine could be explored for its potential anticancer activity.
Antiviral Agents: Some pyrrolo[2,3-d]pyrimidine nucleosides have exhibited antiviral activity []. While the specific compound is not a nucleoside, it could serve as a starting point for the development of novel antiviral agents.
Compound Description: This compound is a classical 6-5 ring-fused analogue designed as a thymidylate synthase (TS) inhibitor and antitumor agent []. It exhibited greater potency in inhibiting human TS than several other known inhibitors, including PDDF, ZD1694, and LY231514 []. Importantly, it did not demonstrate any substrate activity for human FPGS at concentrations up to 250 μM []. This compound effectively inhibited the growth of CCRF-CEM cells and various other tumor cell lines in culture []. Protection studies confirmed that TS was the primary target of this analogue [].
Compound Description: Similar to compound 4, this analogue is also a classical 6-5 ring-fused structure designed as a TS inhibitor and antitumor agent []. It demonstrated comparable potency to compound 4 in inhibiting human TS [], and similarly lacked substrate activity for human FPGS []. It also effectively inhibited the growth of several tumor cell lines in culture, including CCRF-CEM cells []. Research indicates TS as the primary target for this compound [].
2,4-Dichloro-7H-pyrrolo(2,3-d)pyrimidine (10)
Compound Description: This compound serves as a key building block in the synthesis of various substituted pyrrolo[2,3-d]pyrimidines [].
Compound Description: This compound is a bischlorinated deazaguanine derivative synthesized and studied for its potential use in understanding DNA damage and repair mechanisms []. Deazaguanine, a modified DNA base, is recognized by the DNA repair enzyme, Methylguanine DNA-methyltransferase (MGMT) [].
4-Chloro-5-methyl-7H-pyrrole [2,3-d] pyrimidine
Compound Description: This compound serves as a key starting material in the synthesis of high-purity 4-chloro-5-methyl-7H-pyrrole [2,3-d] pyrimidine, an important intermediate in various chemical syntheses [].
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Compound Description: This compound serves as a key starting material in the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound that has undergone spectral analysis and docking studies [].
Compound Description: This compound is a pyrrolo[2,3-d]pyrimidine derivative that has been synthesized and characterized using X-ray crystallography []. The study revealed specific structural features, including the planarity of the exocyclic N atom with the pyrrolo[2,3-d]pyrimidine ring and the orthogonal orientation of the imidazolyl ring with respect to the bicyclic system []. The presence of N—H⋯N hydrogen bonds contributes to the formation of layered structures in the crystal lattice [].
Compound Description: A series of these derivatives, specifically compounds 6(a-f), 7(a-c) and 8(a-c), were synthesized using a solvent-free microwave irradiation technique []. These compounds were evaluated for their in vitro antimicrobial, antioxidant, and anti-cancer activities, as well as their theoretical molecular docking properties []. Compounds 6e and 6f showed promising activity against the MCF-7 cell line, indicating potential as breast cancer treatments []. Compound 6f and 6d exhibited potent antibacterial activity against various strains, particularly S. pneumoniae, B. cerus, and S. aureus []. Compound 7a showed substantial antioxidant activity through the DPPH assay []. Molecular docking studies revealed favorable binding of these compounds to the active site of ER-alpha [].
Compound Description: This compound serves as a precursor for the synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid, an N(9)-functionalized 7-deazapurine derivative [].
Compound Description: This compound is a potent histone deacetylase (HDAC) inhibitor, showing activity against HDACs 1, 2, 3, 6, and 8, with IC50 values in the nanomolar range []. It exhibited greater potency in inhibiting HDACs and antiproliferative effects against MV-4-11, K562, and WSU-DLCL-2 tumor cell lines compared to suberoylanilide hydroxamic acid (SAHA) []. Further investigation of its anticancer properties revealed its ability to induce G0/G1-phase arrest and promote apoptosis in WSU-DLCL-2 cells [].
Compound Description: This compound serves as a key intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine antifolate inhibitors of thymidylate synthase (TS) [].
Compound Description: This compound serves as a critical intermediate in the synthesis of various classical and nonclassical analogues designed as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors and antitumor agents [].
13. 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine (1)* Compound Description: This compound serves as a starting material for the synthesis of a series of 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine derivatives. These derivatives are designed to be structurally related to the nucleoside antibiotics toyocamycin and sangivamycin [].
Compound Description: This compound is a novel pyrrolo[2,3-d]pyrimidine antioxidant that shows prophylactic activity in animal models of lung inflammation [].
2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1)
Compound Description: This compound serves as a key starting material for the synthesis of various 2,4-diaminothieno[2,3-d]- and 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives [].
16. 4-chloro- and 2-amino-4-chloro-pyrrolo[2,3-d]pyrimidine (3 and 4)* Compound Description: These compounds act as key intermediates in the synthesis of tubercidin (1), 7-deazaguanosine (2), and 2′-deoxy-7-deazaguanosine (14) [].
17. 4-chloro-7-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine (4)* Compound Description: This compound is a crucial intermediate in the synthesis of several 4,5-disubstituted-7-(β‐d‐ribofuranosyl)pyrrolo[2,3‐d]pyrimidines that are structurally related to pyrrolo[2,3‐d]pyrimidine nucleoside antibiotics [].
Compound Description: This specific pyrrolo[2,3-d]pyrimidine compound and its intermediates have been identified as potentially valuable targets for the development of novel veterinary medicines [].
Compound Description: This compound exhibits potent inhibition of FLT3 and CDK kinases, making it a potential therapeutic agent for acute myeloid leukemia (AML) []. It demonstrates strong inhibitory activity against FLT3, CDK2, CDK4, and CDK6 at nanomolar concentrations, and shows potent antiproliferative activity against MV4-11 cells [].
Compound Description: This compound is a synthetic analogue of the nucleoside antibiotic cadeguomycin. This compound has been successfully synthesized through a glycosylation reaction using a specifically protected form of D-arabinofuranosyl chloride [].
Compound Description: These two compounds are three-atom-bridged analogues of TNP-351, synthesized and evaluated for their anticancer properties [].
4-chloro-5-iodo-7H-pyrrolo[2.3-d]pyrimidine
Compound Description: This compound has been investigated for its anticancer properties against the human leukemia K562 cell line []. Studies indicate that it induces cell death primarily through apoptosis [].
23. 7‐Substituted 7‐Deaza‐2′‐deoxyguanosines (2b-d)* Compound Description: These compounds, including 7-chloro-, 7-bromo-, and 7-iodo-substituted 7-deaza-2′-deoxyguanosine derivatives, represent a series of halogenated pyrrolo[2,3-d]pyrimidine nucleosides [].
Compound Description: This compound serves as a key intermediate in the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives. It is prepared through a green and efficient Cu-catalyzed coupling reaction [].
Compound Description: This compound is a novel pyrrolo[2,3-d]pyrimidine antifolate that displays significant growth-inhibitory activity against KB human epidermoid carcinoma cells and A549 human nonsmall cell lung carcinoma cells in in vitro culture []. Its IC50 values against these cell lines are significantly lower than those of methotrexate (MTX) [].
27. 6-[(4-Bromophenyl)iminomethyl]-1,3-dimethyl-7-(2-methylpropenyl)-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione* Compound Description: This compound is a pyrrolo[2,3-d]pyrimidine derivative that has been structurally characterized using X-ray crystallography []. The study revealed specific structural features, including the planar nature of the pyrrolopyrimidine ring system and the dihedral angle between the bromophenyl ring and the pyrrolopyrimidine system [].
28. 5-aminopyrrolo[2,3-d] pyrimidine-6-carbonitrile* Compound Description: This compound is a key intermediate in the synthesis of various 7-deazapurine derivatives. It is obtained from the reaction of 4-chloro-2-phenyl-5-pyrimidinecarbonitrile with N-methylglycinonitrile [].
29. 4‐Amino‐7‐(β‐D‐arabinofuranosyl)pyrrolo[2,3‐d]pyrimidin (Ara‐Tubercidin)* Compound Description: This compound is a synthetic nucleoside analog that demonstrates resistance to deamination by adenosine deaminase, unlike Ara-A [].
30. 7-nitro-7-deaza-2′ -deoxyadenosine (3) and 8-methyl-7-deaza-2′ -deoxyguanosine (5)* Compound Description: These compounds are pyrrolo[2,3-d]pyrimidine nucleosides whose crystal structures have been determined and analyzed in comparison to 7-deaza-2′ -deoxyadenosine (2) and other 7-substituted 7-deazapurine 2′ -deoxynucleosides [].
Compound Description: This group of compounds represents novel carbocyclic analogues of 7-deazaguanosine. These compounds were synthesized and evaluated for their antiviral activity. Notably, compounds 10a and 10b displayed specific inhibitory effects against HSV1 and HSV2 replication in cell culture [].
32. 2,4-diamino-5-alkylsubstituted-7H-pyrrolo[2,3-d]pyrimidines* Compound Description: These compounds serve as crucial intermediates in the synthesis of both classical and nonclassical antifolates, including compounds 3, 4, and 11-27. These antifolates are being explored for their potential as antitumor and antiopportunistic infection agents [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Trans-4-tert-butylcyclohexanecarboxylic acid is a monocarboxylic acid that is cyclohexanecarboxylic acid substituted by a tert-butyl group at position 4 (the trans-stereoisomer). It has a role as a metabolite. It derives from a hydride of a cyclohexane.